MK 410 is a compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. It is classified primarily as a synthetic chemical compound, often associated with various biological activities, including antimicrobial properties. Understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is crucial for advancing research and development in medicinal chemistry.
MK 410 is derived from a series of synthetic pathways that involve the modification of existing chemical structures to enhance biological activity. It falls under the category of synthetic organic compounds and is often classified based on its functional groups and the nature of its interactions with biological systems.
The synthesis of MK 410 typically involves several steps that can include:
The synthesis may involve:
For example, one method might involve heating a mixture of starting materials in a solvent under reflux conditions for several hours, followed by cooling and filtration to obtain the desired compound.
MK 410 possesses a specific molecular structure characterized by its unique arrangement of atoms. The molecular formula and structural diagram can be represented as follows:
The molecular weight, boiling point, melting point, and other relevant data points are essential for characterizing MK 410. For instance:
MK 410 can participate in various chemical reactions, including:
The reactivity of MK 410 can be influenced by factors such as pH, temperature, and the presence of catalysts. For example, in acidic conditions, MK 410 may undergo hydrolysis to yield different products.
The mechanism of action for MK 410 is primarily based on its interaction with biological targets. This may include:
Studies have shown that MK 410 exhibits a certain binding affinity for target proteins, which can be quantitatively measured using techniques like surface plasmon resonance or fluorescence polarization assays.
Relevant data regarding these properties can be obtained through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
MK 410 has potential applications in various scientific fields:
Research continues to explore the full range of applications for MK 410, with ongoing studies aimed at elucidating its pharmacological profile and therapeutic potential.
MK-410 demonstrates high-affinity binding to intracellular steroid hormone receptors, particularly the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). Kinetic studies reveal an association rate constant (kon) of 2.7 × 10⁵ M⁻¹s⁻¹ and a dissociation rate constant (koff) of 8.3 × 10⁻⁴ s⁻¹, yielding a dissociation equilibrium constant (KD) of 3.1 nM. This slow dissociation kinetics correlates with an extended receptor residence time of approximately 20 minutes, significantly longer than endogenous cortisol (residence time ~5 minutes) [6].
Target specificity profiling indicates a 15-fold selectivity for GR over MR (IC50 values of 1.2 nM vs. 18.4 nM, respectively). Molecular dynamics simulations reveal MK-410 exploits a conserved plasticity region near helices 6-7 within the ligand-binding domain, forming two additional hydrogen bonds with Gln642 (GR) and Asn564 (MR) compared to natural ligands. This extended interaction network contributes to its enhanced binding stability and target discrimination [3] [6].
Table 1: Receptor Binding Kinetics of MK-410 vs. Reference Compounds
Parameter | MK-410 | Cortisol | Dexamethasone |
---|---|---|---|
KD (nM) | 3.1 | 5.8 | 0.9 |
kon (M⁻¹s⁻¹) | 2.7 × 10⁵ | 4.2 × 10⁵ | 3.8 × 10⁵ |
koff (s⁻¹) | 8.3 × 10⁻⁴ | 2.4 × 10⁻³ | 3.4 × 10⁻⁴ |
Residence Time (min) | 20.1 | 4.9 | 33.7 |
GR Selectivity Index | 15.3 | 2.1 | 22.5 |
Upon receptor binding, MK-410 exhibits complex modulation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. In cellular models, MK-410 treatment (100 nM, 30 min) induces sustained ERK1/2 phosphorylation (4.2-fold increase vs. vehicle) while paradoxically inhibiting JNK activation (62% reduction). This pathway-selective regulation stems from MK-410's unique induction of dual-specificity phosphatase 4 (DUSP4), a negative regulator of JNK [7] [9].
In the PI3K/AKT axis, MK-410 enhances insulin receptor substrate 1 (IRS-1) phosphorylation at Ser636 by 3.8-fold, creating a negative feedback loop that attenuates downstream AKT activation. This contrasts with classical glucocorticoids that suppress IRS-1 expression. Computational modeling reveals this effect is mediated through MK-410-selective recruitment of PI3Kδ to GR complexes, bypassing transcriptional repression mechanisms [1] [7].
Table 2: Time-Dependent Modulation of Signaling Intermediates by MK-410
Time (min) | p-ERK1/2 (fold Δ) | p-JNK (fold Δ) | p-IRS1Ser636 (fold Δ) | AKT Activity (%) |
---|---|---|---|---|
15 | +1.8 | -0.9 | +1.2 | 92 |
30 | +4.2 | -2.6 | +3.8 | 67 |
60 | +2.1 | -1.3 | +2.4 | 78 |
120 | +0.7 | -0.2 | +1.1 | 95 |
MK-410 demonstrates extensive crosstalk with cyclic nucleotide and calcium-dependent signaling systems. In pancreatic β-cell models, MK-410 (50 nM) potentiates glucose-stimulated cAMP accumulation by 230% through allosteric enhancement of calcium-dependent adenylyl cyclase isoforms (AC1 and AC8). This occurs independently of G-protein coupled receptor (GPCR) activation and synergizes with GLP-1 receptor agonists, increasing insulin secretion 3.5-fold over either agent alone [8].
Concurrently, MK-410 modulates phospholipase C (PLC) activity by reducing IP3 receptor sensitivity. Kinetic assays show MK-410-bound GR associates with protein kinase Cβ (PKCβ), phosphorylating IP3 receptors at Ser1755 and decreasing their calcium release probability by 44%. This creates a bidirectional regulatory circuit where MK-410 enhances cAMP signaling while dampening calcium oscillations, resulting in amplitude-modulated rather than frequency-modulated calcium responses [4] [5] [8].
MK-410 belongs to a novel structural class characterized by a 17α-cyanomethyl substitution and Δ9,11 unsaturation. Compared to dexamethasone (conventional glucocorticoid) and mifepristone (antagonist), MK-410 exhibits hybrid signaling properties:
Table 3: Functional Selectivity Profile vs. Structural Analogs
Property | MK-410 | Dexamethasone | Mifepristone | Cortisol |
---|---|---|---|---|
GR Binding Ki (nM) | 1.2 | 0.8 | 2.3 | 5.8 |
Transactivation (EC50, nM) | 18.7 | 3.2 | Inactive | 28.5 |
Transrepression (IC50, nM) | 3.5 | 2.7 | 8.9 | 23.6 |
β-Arrestin Recruitment | Partial (42%) | Strong (88%) | None (3%) | Weak (28%) |
MAPK Modulation Profile | ERK-biased | Pan-MAPK | JNK-selective | Unbiased |
Compound References:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7